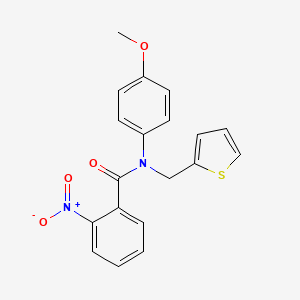![molecular formula C18H25ClN2O2 B11352206 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11352206.png)
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a chemical compound with a molecular formula of C18H27ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, a cyclohexyl group, and a benzamide moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-{[1-(morpholin-4-yl)cyclohexyl]methyl}amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
類似化合物との比較
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can be compared with other similar compounds, such as:
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide: This compound has a chlorine atom at the 4-position of the benzamide ring instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine and cyclohexyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C18H25ClN2O2 |
|---|---|
分子量 |
336.9 g/mol |
IUPAC名 |
2-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-7-3-2-6-15(16)17(22)20-14-18(8-4-1-5-9-18)21-10-12-23-13-11-21/h2-3,6-7H,1,4-5,8-14H2,(H,20,22) |
InChIキー |
RRNGVVWXFUCXQA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11352131.png)
![5-(3-bromophenyl)-6-(1-hydroxy-2-methylpropan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11352141.png)
![N-cyclohexyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352145.png)
![(4-Propoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352152.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11352154.png)


![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11352168.png)
![(4-Fluorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352185.png)
![2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11352186.png)
![N-(2,3-dimethylphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11352189.png)
![N-(5-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352190.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11352207.png)
